molecular formula C12H15NO3 B1668357 Carbofuran CAS No. 1563-66-2

Carbofuran

Cat. No.: B1668357
CAS No.: 1563-66-2
M. Wt: 221.25 g/mol
InChI Key: DUEPRVBVGDRKAG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carbofuran primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

This compound inhibits the action of AChE, leading to an accumulation of acetylcholine at the junction of the nerve cell and the receptor sites . This accumulation causes the nerve to fire continuously, leading to tremors, convulsions, and potentially death .

Biochemical Pathways

The degradation of this compound in bacteria has revealed certain conserved themes in metabolic pathways. These include the enzymatic hydrolysis of the carbamate ester or amide linkage, funnelling of aryl carbamates into respective dihydroxy aromatic intermediates . Further genetic, metabolic, and biochemical analyses have provided insights into mechanisms like horizontal gene transfer and enzyme promiscuity, which drive the evolution of the degradation phenotype .

Pharmacokinetics

This compound exhibits toxicity through reversible inhibition of AChE . The half-life of this compound phenol, a metabolite of this compound, is relatively short, ranging from 4.3 to 4.8 hours . This suggests that this compound is metabolized and excreted relatively quickly in the body .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of nerve cells, causing symptoms such as tremors and convulsions . In severe cases, this can lead to respiratory failure and death .

Action Environment

This compound is moderately soluble in water and has a high potential for leaching to groundwater . The degradation of this compound is influenced by environmental factors such as soil organic matter composition and pH . For instance, this compound is broken down more rapidly in alkaline soil compared to neutral or acidic soils .

Biochemical Analysis

Biochemical Properties

Carbofuran exhibits toxicity mediated by the same mechanism as that of the notorious V-series nerve agents . It is known to interact with acetylcholinesterase, an enzyme crucial for nerve function, inhibiting its activity . This interaction disrupts normal biochemical reactions in the nervous system, leading to a variety of symptoms.

Cellular Effects

This compound has been found to affect cellular autophagy and developmental senescence through the impairment of Nrf2 signaling . It also alters centrosome and spindle organization, and delays cell division in oocytes and mitotic cells . Furthermore, this compound has been shown to accelerate cellular senescence .

Molecular Mechanism

This compound’s molecular mechanism of action involves the rapid inhibition of cholinesterase activity . This inhibition leads to an accumulation of acetylcholine, a neurotransmitter, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

This compound has been found to cause a variety of nervous system effects from acute exposures, including headache, sweating, nausea, diarrhea, chest pains, blurred vision, anxiety, and general muscular weakness . These effects are largely due to this compound’s rapid inhibition of cholinesterase activity, and are generally reversible once exposure ceases .

Dosage Effects in Animal Models

The oral LD50 for dogs is 19 mg/kg, indicating its high toxicity . Young animals can be intoxicated by a lower dose than that required for adults because of their underdeveloped enzymatic system .

Metabolic Pathways

This compound is metabolized through hydrolysis, photolysis, and microbial degradation . Genetic and metabolic analysis of the this compound catabolic pathway in Novosphingobium sp. KN65.2 revealed several novel this compound degradation products .

Transport and Distribution

This compound is moderately soluble in water, is relatively volatile and, based on its chemical properties, has a high potential for leaching to groundwater . It is not persistent in soil but may persist in water under some conditions .

Subcellular Localization

For instance, it has been shown to alter centrosome and spindle organization within cells

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate
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InChI

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)
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InChI Key

DUEPRVBVGDRKAG-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C
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Molecular Formula

C12H15NO3
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DSSTOX Substance ID

DTXSID9020249
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Molecular Weight

221.25 g/mol
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Physical Description

Carbofuran is an odorless white crystalline solid. Contact with skin may burn skin and eyes. When exposed to heat or flames it may emit toxic oxides of nitrogen. It is toxic by inhalation, skin contact, and/ or ingestion. It is used as a pesticide., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]; [NIOSH], Solid, COLOURLESS CRYSTALS., Odorless, white or grayish, crystalline solid., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]
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Solubility

0.07 % at 77 °F (NIOSH, 2023), In water, 351 mg/L at 25 °C, In dichloromethane >200, isopropanol 20-50, toluene 10-20 (all in g/L, 20 °C), Unstable in alkaline media. Stable in acidic and neutral media., Highly soluble in N-methyl-2-pyrrolidone, dimethylformamide, dimethyl sulfoxide, acetone, acetonitrile, methylene chloride, cyclohexanone, benzene, xylene, 150 g/kg acetone, 140 g/kg acetonitrile, 120 g/kg dichloromethane, 90 g/kg cyclohexanone, 40 g/kg benzene, 0.32 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.07, (77 °F): 0.07%
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Density

1.18 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.180 g/cu cm, 1.2 g/cm³, 1.18
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Vapor Pressure

2e-05 mmHg at 91.4 °F (EPA, 1998), 0.00000054 [mmHg], 0.072 mPa /5.4X10-7 mm Hg/ at 25 °C, Vapor pressure, Pa at 33 °C: 0.0027, (77 °F): 0.000003 mmHg
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Color/Form

White, crystalline solid, White or grayish, crystalline solid [Note: May be dissolved in a liquid carrier]., Colorless crystals

CAS No.

1563-66-2
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Melting Point

302 to 307 °F (EPA, 1998), 153.2 °C, Melting point = 153-154 °C (pure); 150-152 °C (technical), 150 - 152 °C, 153 °C, 304 °F
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CARBOFURAN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/287
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Carbofuran
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0101.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The procedure is as in (a) followed by (b), but pyridine is replaced by N,N-dimethylaniline and the intermediate carbonate is not distilled. Starting with 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, 16.8 g (76%) of CARBOFURAN are then obtained, M.p. 147° C.
Name
( a )
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( b )
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Synthesis routes and methods II

Procedure details

3.35 g (0.025 moles) of 2,3-dihydro-2,2-dimethyl-benzofuran-7-ol are reacted with 6 g (0.025 moles) of N-methylcarbamoyl-benzoic acid sulfimide in 15 ml of acetone, in the presence of 2.56 g (0.025 moles) of triethyl amine, at 50° C. for 15 minutes. The reaction mixture is then cooled to room temperature, diluted with 100 ml of water; the precipitate is filtered off, washed with water and dried. 3.1 g of 2,3-dihydro-2,2-dimethyl-benzofurane-7-yl methyl-carbamate are obtained, melting at 150° to 152° C. Benzoic acid sulfimide can be recovered by precipitation from the mother liquor with an acid.
Quantity
3.35 g
Type
reactant
Reaction Step One
[Compound]
Name
N-methylcarbamoyl-benzoic acid sulfimide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The carbofuran phenol from Examples 3 and 4 is then reacted with methyl isocyanate in the presence of a tertiary amine catalyst to give carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methyl carbamate).
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tertiary amine
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Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Carbofuran
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Reactant of Route 6
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